

Measuring Adenosine-Inosine Rich (AIR) Levels in Cell Lysates: Application Notes and Protocols

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Compound of Interest

Compound Name: AIR

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Introduction

The balance between adenosine and its deaminated metabolite, inosine, plays a crucial role in various cellular processes, including signal transduction, immune response, and nucleic acid metabolism. Adenosine-to-inosine (A-to-I) RNA editing, a post-transcriptional modification catalyzed by adenosine deaminases acting on RNA (ADARs), further diversifies the transcriptome and proteome. Consequently, the accurate measurement of adenosine and inosine levels, as well as the extent of A-to-I editing, in cell lysates is critical for understanding cellular function in both health and disease.

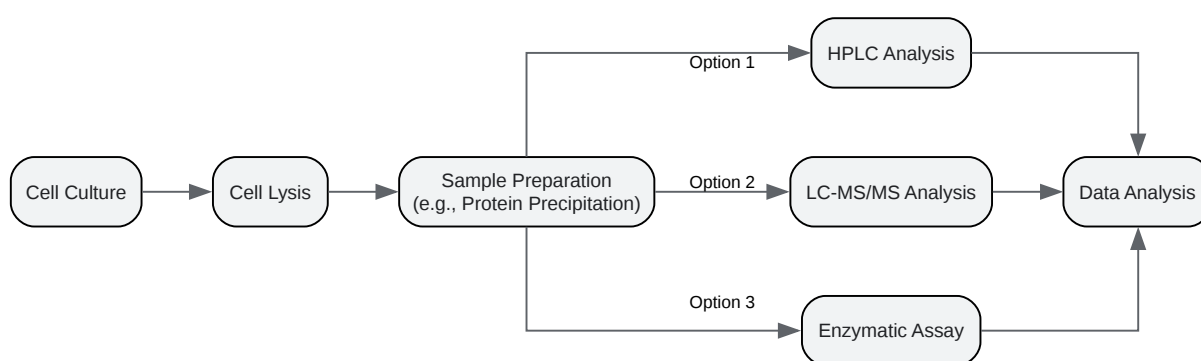
These application notes provide detailed protocols for the two primary approaches to assessing "AIR levels":

- **Quantification of Free Adenosine and Inosine Nucleosides:** This involves the direct measurement of the concentrations of adenosine and inosine in cell lysates using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and enzymatic assays.
- **Analysis of Adenosine-to-Inosine (A-to-I) RNA Editing:** This approach determines the percentage of adenosine residues that have been converted to inosine within specific RNA transcripts or across the transcriptome.

Part 1: Quantification of Free Adenosine and Inosine in Cell Lysates

This section details the methodologies for measuring the concentration of free adenosine and inosine nucleosides.

Experimental Workflow for Free Nucleoside Quantification



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Caption: Workflow for quantifying free adenosine and inosine.

Protocol 1: Cell Lysate Preparation for Nucleoside Analysis

This protocol is a general method for preparing cell lysates suitable for subsequent analysis by HPLC, LC-MS/MS, or enzymatic assays.

Materials:

- Phosphate-buffered saline (PBS), ice-cold
- RIPA Lysis and Extraction Buffer (e.g., Thermo Scientific™, Cat. No. 89900) or a similar buffer.[1]

- Protease and phosphatase inhibitor cocktail (e.g., Thermo Scientific™, Cat. No. 78440)
- Cell scraper
- Microcentrifuge tubes, pre-chilled
- Microcentrifuge

Procedure for Adherent Cells:

- Remove the culture medium from the cells.
- Wash the cells twice with ice-cold PBS.[\[1\]](#)
- Add an appropriate volume of ice-cold RIPA buffer with freshly added protease and phosphatase inhibitors to the culture dish (e.g., 1 mL for a 10 cm dish).[\[2\]](#)
- Incubate on ice for 5-15 minutes.[\[2\]](#)
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[\[3\]](#)
- (Optional) Sonicate the lysate on ice to increase protein yield. Use short pulses to avoid overheating.[\[2\]](#)
- Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet cell debris.
[\[1\]](#)[\[2\]](#)
- Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.
- The lysate is now ready for downstream analysis or can be stored at -80°C.

Procedure for Suspension Cells:

- Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
- Wash the cell pellet twice with ice-cold PBS.
- Resuspend the cell pellet in an appropriate volume of ice-cold RIPA buffer with inhibitors.

- Follow steps 5-9 from the adherent cell protocol.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates adenosine and inosine based on their different affinities for a stationary phase, allowing for their quantification by UV detection.

Instrumentation and Reagents:

- HPLC system with a UV detector
- Reversed-phase C18 column (e.g., Luna C18(2), 3 μ m, 150 x 2.0 mm)[4]
- Mobile Phase A: 25 mM ammonium acetate in water[4]
- Mobile Phase B: Acetonitrile[4]
- Adenosine and inosine standards

Procedure:

- Sample Preparation:
 - To 100 μ L of cell lysate, add 200 μ L of ice-cold acetonitrile to precipitate proteins.
 - Vortex and incubate at -20°C for 30 minutes.
 - Centrifuge at 12,000 x g for 10 minutes at 4°C.
 - Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
 - Reconstitute the dried extract in 100 μ L of Mobile Phase A.
- HPLC Analysis:
 - Set the UV detector to 259 nm.[5]

- Equilibrate the C18 column with the initial mobile phase conditions.
- Inject 10 µL of the prepared sample.[4]
- Run a gradient or isocratic elution to separate adenosine and inosine. A typical isocratic method uses 10% acetonitrile in 25 mM ammonium acetate at a flow rate of 0.2 mL/min.[4]
- Quantification:
 - Prepare a standard curve using known concentrations of adenosine and inosine standards.
 - Identify and integrate the peaks corresponding to adenosine and inosine in the sample chromatogram based on retention times of the standards.
 - Calculate the concentration of adenosine and inosine in the sample by comparing the peak areas to the standard curve.

Protocol 3: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS offers high sensitivity and specificity by separating nucleosides with liquid chromatography and then identifying and quantifying them based on their mass-to-charge ratio.

Instrumentation and Reagents:

- LC-MS/MS system (e.g., API3000)[4]
- C18 column (as for HPLC)
- Mobile Phase A: 25 mM ammonium acetate in water[4]
- Mobile Phase B: Acetonitrile[4]
- Adenosine and inosine standards
- Stable isotope-labeled internal standards (e.g., $^{13}\text{C}_5$ -adenosine)[4]

Procedure:

- Sample Preparation:
 - Follow the same protein precipitation and extraction procedure as for HPLC.
 - Spike the samples with a known concentration of the internal standard before protein precipitation.[\[4\]](#)
- LC-MS/MS Analysis:
 - Set up the LC method as described for HPLC.
 - Optimize the mass spectrometer for the detection of adenosine and inosine using multiple reaction monitoring (MRM). Precursor/product ion pairs for adenosine are typically 267.8/136.2.[\[4\]](#)
- Quantification:
 - Generate a standard curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
 - Calculate the concentration of adenosine and inosine in the samples from the standard curve.

Protocol 4: Quantification by Enzymatic Assay

Principle: Commercially available kits provide a convenient method for quantifying adenosine. These assays typically involve a series of enzymatic reactions that convert adenosine to a product that can be measured colorimetrically or fluorometrically.

Example using a Commercial Kit (e.g., Cell Biolabs, Inc. Adenosine Assay Kit):[\[5\]](#)

Materials:

- Adenosine Assay Kit (containing adenosine standard, assay buffer, fluorometric probe, HRP, adenosine deaminase, purine nucleoside phosphorylase, and xanthine oxidase)

- 96-well black microtiter plate
- Fluorescence plate reader

Procedure:

- Sample Preparation: Prepare cell lysates as described in Protocol 1. The kit is compatible with cell or tissue lysates.[\[5\]](#)
- Standard Curve Preparation: Prepare a dilution series of the adenosine standard provided in the kit.
- Assay Reaction:
 - Add 50 μ L of each standard and unknown sample to the wells of the 96-well plate. For each sample, prepare two wells: one with the complete reaction mix (+ADA) and one with a control mix without adenosine deaminase (-ADA) to measure background.[\[5\]](#)
 - Add 50 μ L of the Reaction Mix to the standard wells and the +ADA sample wells.
 - Add 50 μ L of the Control Mix to the -ADA sample wells.
 - Incubate for 15 minutes at room temperature, protected from light.[\[5\]](#)
- Measurement: Read the fluorescence at the recommended excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).
- Calculation: Subtract the fluorescence of the -ADA well from the +ADA well for each sample to get the net fluorescence. Calculate the adenosine concentration in the samples using the standard curve.

Data Presentation: Quantitative Levels of Free Nucleosides

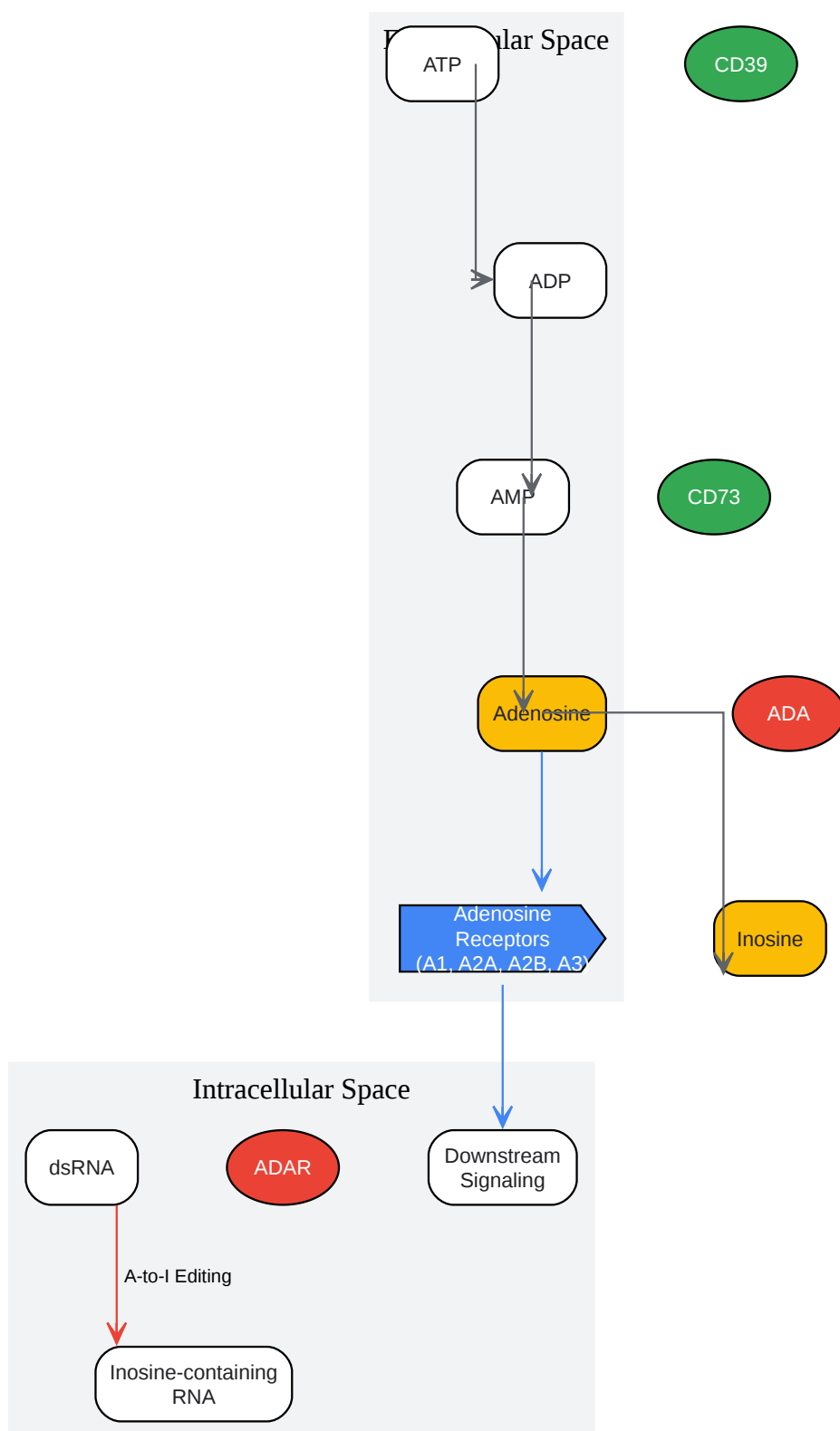
Cell Type/Tissue	Condition	Adenosine Concentration (μM)	Inosine Concentration (μM)	Reference
Human Colorectal Carcinoma	Solid Tumor	0.2 - 2.4	-	[6]
Human Blood	Healthy	0.1 - 4.3	1.15 - 8.18	[7]
UMSCC47 (HNSCC cell line)	Supernatant	High	High	[8]

Note: Concentrations can vary significantly depending on the cell type, metabolic state, and experimental conditions.

Part 2: Analysis of Adenosine-to-Inosine (A-to-I) RNA Editing

This section outlines the methods to determine the frequency of A-to-I conversion in RNA.

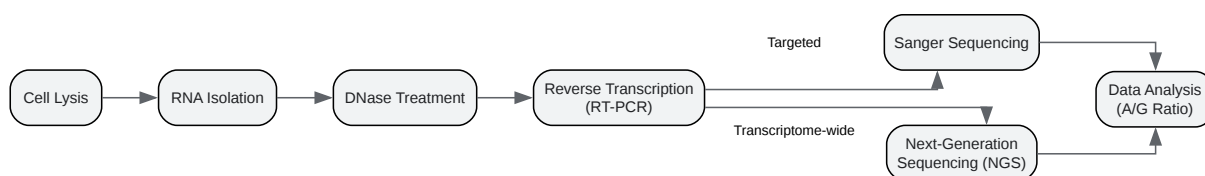
Signaling Pathway Involving Adenosine and Inosine



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Caption: Adenosine and Inosine Signaling Pathways.

Experimental Workflow for A-to-I RNA Editing Analysis



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Caption: Workflow for A-to-I RNA editing analysis.

Protocol 5: RNA Isolation and DNase Treatment

Principle: High-quality, DNA-free RNA is essential for accurate A-to-I editing analysis.

Materials:

- TRIzol™ Reagent (e.g., Invitrogen™, Cat. No. 15596026)
- Chloroform
- Isopropanol
- 75% Ethanol
- Nuclease-free water
- DNase I, RNase-free (e.g., TURBO DNA-free™ Kit, Invitrogen™, Cat. No. AM1907)

Procedure:

- Lyse cells in TRIzol™ reagent (1 mL per 5-10 x 10⁶ cells).
- Add 0.2 mL of chloroform per 1 mL of TRIzol™, shake vigorously for 15 seconds, and incubate at room temperature for 2-3 minutes.

- Centrifuge at 12,000 x g for 15 minutes at 4°C.
- Transfer the upper aqueous phase to a new tube.
- Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol™ used. Incubate at room temperature for 10 minutes.
- Centrifuge at 12,000 x g for 10 minutes at 4°C.
- Wash the RNA pellet with 1 mL of 75% ethanol.
- Centrifuge at 7,500 x g for 5 minutes at 4°C.
- **Air-dry** the pellet and resuspend in nuclease-free water.
- Treat the isolated RNA with DNase I according to the manufacturer's instructions to remove any contaminating genomic DNA.

Protocol 6: Reverse Transcription and PCR (RT-PCR)

Principle: Inosine is read as guanosine by reverse transcriptase. Therefore, A-to-I editing events are detected as A-to-G changes when comparing cDNA to the genomic DNA sequence.

Materials:

- Reverse transcriptase (e.g., SuperScript™ IV Reverse Transcriptase, Invitrogen™, Cat. No. 18090010)
- Random hexamers or gene-specific primers
- dNTPs
- PCR polymerase (e.g., Platinum™ Taq DNA Polymerase, Invitrogen™, Cat. No. 10966018)
- Gene-specific PCR primers flanking the editing site of interest

Procedure:

- Perform reverse transcription on 1-2 µg of total RNA using reverse transcriptase and primers according to the manufacturer's protocol.
- Use the resulting cDNA as a template for PCR amplification of the target region using gene-specific primers.
- Run the PCR product on an agarose gel to verify the size and purity of the amplicon.
- Purify the PCR product using a PCR purification kit.

Protocol 7: A-to-I Editing Quantification by Sanger Sequencing

Principle: For a specific editing site, the relative peak heights of 'A' and 'G' in the Sanger sequencing chromatogram of the PCR product reflect the proportion of unedited and edited transcripts.

Procedure:

- Send the purified PCR product for Sanger sequencing using one of the PCR primers.
- Analyze the resulting chromatogram using sequencing analysis software (e.g., FinchTV).
- At the editing site, determine the peak height of the 'G' peak and the 'A' peak.
- Calculate the editing level (%): $(\text{Peak Height of G}) / (\text{Peak Height of G} + \text{Peak Height of A}) * 100$.

Protocol 8: A-to-I Editing Quantification by Next-Generation Sequencing (NGS)

Principle: NGS allows for transcriptome-wide identification and quantification of A-to-I editing sites by comparing RNA sequences to a reference genome.

Procedure:

- Prepare a cDNA library from the isolated RNA.

- Perform high-throughput sequencing (e.g., Illumina).
- Align the sequencing reads to the reference genome.
- Use specialized bioinformatics tools (e.g., REDIttools) to identify A-to-G mismatches between the RNA-seq data and the reference genome, which are indicative of A-to-I editing.
- The editing level at each site is calculated as the ratio of 'G' reads to the total number of reads covering that site.

Data Presentation: A-to-I RNA Editing Levels

Gene	Tissue/Cell Type	Editing Site	Editing Level (%)	Reference
MED13 (Alu region)	Brain Tumor	-	Reduced vs. Normal	[9]
Various	Brain	Multiple	Higher than other tissues	[10]
Various	Glioblastoma (U87MG)	>4000 sites	>20%	[11]
Various	Human Tissues	Multiple	Median ~9-21%	[10]

Note: Editing levels are highly variable depending on the specific gene, tissue, and physiological state.

Conclusion

The choice of method for measuring **AIR** levels depends on the specific research question. For assessing the overall metabolic state and signaling potential, quantification of free adenosine and inosine is appropriate. For investigating the post-transcriptional regulation of specific genes or the global impact on the transcriptome, A-to-I RNA editing analysis is the method of choice. The protocols provided here offer a comprehensive guide for researchers to accurately measure these important cellular components.

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